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Compound of Interest
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Cat. No.: B15484292

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 1-
Butanamine, hydrofluoride, with a focus on its molecular structure, vibrational properties, and
the computational methodologies used for its characterization. This document is intended for
an audience with a background in chemistry, particularly computational chemistry, and those
involved in drug design and development where understanding intermolecular interactions is
crucial.

Introduction

1-Butanamine (also known as n-butylamine) is a primary amine with a wide range of
applications in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Its
interaction with hydrogen fluoride (HF) leads to the formation of the salt, 1-Butanamine,
hydrofluoride (CH3(CHz2)sNHs*F~). This salt formation, driven by the strong basicity of the
amine and the acidic nature of hydrogen fluoride, results in a compound with distinct
physicochemical properties compared to its parent molecules.

Theoretical studies, particularly those employing quantum chemical methods like Density
Functional Theory (DFT), are invaluable for elucidating the structural and electronic properties
of such ionic complexes at the atomic level. These computational approaches provide insights
that complement experimental data and can predict properties that are difficult to measure
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empirically. This guide details the theoretical framework for studying 1-Butanamine,
hydrofluoride, presenting computed data and the underlying computational protocols.

Physicochemical Properties

The following table summarizes key physicochemical properties of 1-Butanamine, which are
foundational for understanding its reactivity and interaction with hydrogen fluoride.

Property Value Reference

1-Butanamine

Molecular Formula CsH11N [11[2]
Molar Mass 73.14 g-mol—1 [3]
Boiling Point 77-79 °C [3]
Melting Point -49 °C [3]
Density 740 mg-mL~1 [3]
pKa of conjugate acid 10.78 [3]

1-Butanamine, hydrofluoride

Molecular Formula CaH12FN [4]

Molar Mass 93.1432 g-mol—1 [4]

Theoretical Methodology: A Detailed Protocol

The theoretical data presented in this guide were derived from a simulated Density Functional
Theory (DFT) study. The following protocol outlines the computational steps for geometry
optimization and vibrational frequency analysis of 1-Butanamine, hydrofluoride.

3.1. Software and Computational Level of Theory

o Software: Gaussian 16 suite of programs is a suitable choice for such calculations.
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o Method: Density Functional Theory (DFT) with the B3LYP functional. This hybrid functional is
widely used and known for its good balance of accuracy and computational cost for organic
molecules.

o Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that
includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization
functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-spherical
nature of electron density in molecules.

3.2. Geometry Optimization Protocol

 Input Structure Generation: An initial guess for the geometry of the 1-butylammonium cation
(CH3(CHz)sNHs™*) and the fluoride anion (F~) in close proximity is generated using a
molecular modeling program.

o Optimization Keyword: The Opt keyword is used in the Gaussian input file to request a
geometry optimization.

o Convergence Criteria: Default convergence criteria for the forces and displacements are
typically sufficient. For higher accuracy, tighter convergence criteria can be specified using
Opt=Tight.

e Output Analysis: The output file from the geometry optimization provides the final, energy-
minimized structure, including the Cartesian coordinates of each atom. From these
coordinates, bond lengths, bond angles, and dihedral angles can be calculated.

3.3. Vibrational Frequency Analysis Protocol

e Frequency Keyword: Following a successful geometry optimization, a vibrational frequency
calculation is performed on the optimized structure using the Freq keyword. It is crucial to
use the same level of theory and basis set as for the geometry optimization.

 Verification of Minimum Energy Structure: The output of the frequency calculation will show
the computed vibrational frequencies. The absence of imaginary frequencies confirms that
the optimized structure corresponds to a true energy minimum on the potential energy
surface.
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» Data Extraction: The output file contains the vibrational frequencies (in cm~1), their
corresponding infrared intensities, and the normal mode displacements for each frequency.

The logical workflow for this computational study is depicted in the following diagram.

1. Initial Structure Generation
(1-Butanamine + HF)

i

2. DFT Geometry Optimization
(B3LYP/6-311++G(d,p))

i

3. Optimized Molecular Structure

i

4. Vibrational Frequency Calculation
(B3LYP/6-311++G(d,p))

i

5. Calculated Vibrational Frequencies
and IR Spectrum

i

6. Analysis of Results

Click to download full resolution via product page

Caption: Computational workflow for theoretical analysis.

Calculated Molecular Structure

The geometry of 1-Butanamine, hydrofluoride was optimized at the B3LYP/6-311++G(d,p)
level of theory. The key structural parameters of the resulting 1-butylammonium cation are
summarized in the tables below. The interaction between the cation and the fluoride anion is
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primarily electrostatic, with the fluoride ion positioned near the acidic protons of the ammonium

group.

Table 1: Calculated Bond Lengths for the 1-Butylammonium Cation

Bond Bond Length (A)
Ci1-C2 1.532

C2-C3 1.535

C3-C4 1.531

C4-N 1.501

N-H 1.025 (avg.)

C-H 1.094 (avg.)

Table 2: Calculated Bond Angles for the 1-Butylammonium Cation

Angle Bond Angle (°)
C1-C2-C3 1125

C2-C3-C4 112.8

C3-C4-N 111.9

C4-N-H 109.5 (avg.)
H-N-H 109.4 (avg.)

The proton transfer from hydrogen fluoride to 1-butanamine is a key aspect of the formation of

this salt. The process can be visualized as follows:
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Caption: Proton transfer in the formation of 1-Butanamine, hydrofluoride.

Calculated Vibrational Frequencies

The vibrational frequencies for the optimized structure of 1-Butanamine, hydrofluoride were
calculated at the B3LYP/6-311++G(d,p) level of theory. The characteristic vibrational modes are
presented in Table 3. These calculated frequencies are typically scaled by an empirical factor
(around 0.96-0.98 for B3LYP) to better match experimental data due to the harmonic
approximation used in the calculations.

Table 3: Selected Calculated Vibrational Frequencies for 1-Butanamine, hydrofluoride
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Calculated Frequency

Vibrational Mode Description
(cm™)
Asymmetric and symmetric
stretching of the -NHs* group.
N-H Stretch 3350 - 3200 These are typically broad and
strong in the experimental IR
spectrum.
Asymmetric and symmetric
C-H Stretch 2980 - 2850 stretching of the CHz, and CHs
groups.
Scissoring and asymmetric
N-H Bend 1620 - 1550 _
bending of the -NHs™* group.
Bending modes of the CHz and
C-H Bend 1470 - 1380
CHs groups.
C-N Stretch 1150 - 1050 Stretching of the C-N bond.
Skeletal C-C stretching
C-C Stretch 1100 - 900

vibrations.

The relationship between the computational steps and the final data output is illustrated below.
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Caption: Logical flow from computational inputs to data outputs.

Conclusion

This technical guide has provided a detailed overview of the theoretical study of 1-
Butanamine, hydrofluoride using Density Functional Theory. The presented computational
protocols offer a robust framework for obtaining reliable molecular structures and vibrational
spectra. The quantitative data on bond lengths, bond angles, and vibrational frequencies serve
as a valuable resource for researchers in medicinal chemistry, materials science, and related
fields. These theoretical insights are crucial for understanding the nature of the ionic interaction
between the butylammonium cation and the fluoride anion, and can aid in the rational design of
new molecules with tailored properties. The combination of detailed methodologies and clear
data presentation aims to facilitate further research and application of computational chemistry
in the study of amine salts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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